L-Phenylalanyl-D-phenylalanine
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Overview
Description
L-Phenylalanyl-D-phenylalanine is a dipeptide composed of two phenylalanine molecules, one in the L-configuration and the other in the D-configuration Phenylalanine is an essential amino acid that plays a crucial role in the biosynthesis of other amino acids and neurotransmitters
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Phenylalanyl-D-phenylalanine can be synthesized through a peptide coupling reaction. This involves the activation of the carboxyl group of one phenylalanine molecule and the subsequent reaction with the amino group of the other phenylalanine molecule. Common reagents used for this purpose include carbodiimides such as dicyclohexylcarbodiimide (DCC) and coupling agents like N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound often involves enzymatic synthesis using phenylalanine ammonia lyases. These enzymes can catalyze the formation of phenylalanine derivatives with high enantiomeric purity. The process can be optimized by adjusting substrate concentration, reaction buffer, and reaction time to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
L-Phenylalanyl-D-phenylalanine can undergo various chemical reactions, including:
Oxidation: The phenyl groups can be oxidized to form quinones.
Reduction: The carboxyl groups can be reduced to alcohols.
Substitution: The amino groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like acyl chlorides and anhydrides can be used for acylation reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Acylated phenylalanine derivatives.
Scientific Research Applications
L-Phenylalanyl-D-phenylalanine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in protein structure and function.
Medicine: Investigated for potential therapeutic applications, including pain management and mood regulation.
Industry: Utilized in the production of pharmaceuticals and as a precursor for other bioactive compounds
Mechanism of Action
The mechanism of action of L-Phenylalanyl-D-phenylalanine involves its interaction with various molecular targets and pathways. It can act as a precursor for the synthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine. These neurotransmitters play a crucial role in regulating mood, cognition, and pain perception .
Comparison with Similar Compounds
Similar Compounds
L-Phenylalanine: The natural form of phenylalanine, used in protein synthesis and neurotransmitter production.
D-Phenylalanine: The D-isomer of phenylalanine, known for its analgesic properties.
DL-Phenylalanine: A racemic mixture of L- and D-phenylalanine, combining the properties of both isomers
Uniqueness
L-Phenylalanyl-D-phenylalanine is unique due to its combination of L- and D-phenylalanine in a single molecule. This dual configuration can result in distinct biological activities and potential therapeutic applications that are not observed with the individual isomers.
Properties
CAS No. |
2577-12-0 |
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Molecular Formula |
C18H20N2O3 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C18H20N2O3/c19-15(11-13-7-3-1-4-8-13)17(21)20-16(18(22)23)12-14-9-5-2-6-10-14/h1-10,15-16H,11-12,19H2,(H,20,21)(H,22,23)/t15-,16+/m0/s1 |
InChI Key |
GKZIWHRNKRBEOH-JKSUJKDBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)N |
Origin of Product |
United States |
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